molecular formula C15H11ClF3NO2 B1411107 Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate CAS No. 1261802-95-2

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate

Cat. No.: B1411107
CAS No.: 1261802-95-2
M. Wt: 329.7 g/mol
InChI Key: MYROPHGDIQNAOT-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate is a chemical compound with the molecular formula C15H11ClF3NO2 and a molecular weight of 329.705 g/mol . It is categorized as an ester and is primarily used for research purposes . This compound is known for its unique structure, which includes a trifluorophenyl group attached to a nicotinate moiety, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate typically involves the esterification of 2-chloro-6-(4-trifluorophenyl)nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using automated reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of 2-chloro-6-(4-trifluorophenyl)nicotinic acid.

    Reduction: Formation of 2-chloro-6-(4-trifluorophenyl)nicotinamide.

Scientific Research Applications

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-6-(4-fluorophenyl)nicotinate: Similar structure but with a single fluorine atom instead of three.

    Ethyl 2-chloro-6-(4-bromophenyl)nicotinate: Contains a bromine atom instead of a trifluoromethyl group.

    Ethyl 2-chloro-6-(4-methylphenyl)nicotinate: Features a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its trifluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-2-22-14(21)11-7-8-12(20-13(11)16)9-3-5-10(6-4-9)15(17,18)19/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYROPHGDIQNAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135372
Record name 3-Pyridinecarboxylic acid, 2-chloro-6-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261802-95-2
Record name 3-Pyridinecarboxylic acid, 2-chloro-6-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261802-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-chloro-6-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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